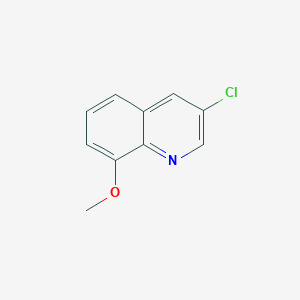

3-Chloro-8-methoxyquinoline

Description

Historical Context and Evolution of Quinoline (B57606) Chemistry

The history of quinoline chemistry began in 1834 when it was first isolated from coal tar by the German chemist Friedlieb Ferdinand Runge. A few years later, in 1842, French chemist Charles Gerhardt synthesized a related compound he named 'Chinoilin' through the distillation of the antimalarial alkaloid quinine (B1679958) with a strong base. This discovery highlighted the natural origins of the quinoline scaffold and foreshadowed its immense importance in the development of therapeutic agents. These early discoveries paved the way for the development of numerous synthetic methods for quinoline and its derivatives, such as the Skraup, Friedländer, and Doebner-von Miller reactions, which are still in use today. scispace.com

Importance of Quinoline Derivatives in Organic Synthesis and Medicinal Chemistry Scaffolds

Quinoline and its derivatives are of paramount importance in modern science. In organic synthesis, they serve as crucial intermediates for creating complex molecules, catalysts, and dyes. fluorochem.co.uk Their significance is even more pronounced in medicinal chemistry, where the quinoline nucleus is recognized as a "privileged scaffold." This term reflects its presence in a multitude of pharmacologically active compounds.

The versatility of the quinoline ring allows for substitutions at various positions, enabling chemists to fine-tune the biological activity of the resulting molecules. Consequently, quinoline derivatives exhibit a broad spectrum of therapeutic properties, including antimicrobial, anticancer, anti-inflammatory, antiviral, and antimalarial activities. fluorochem.co.uksynquestlabs.com The development of blockbuster drugs like chloroquine (B1663885) (antimalarial) and various quinolone antibiotics underscores the scaffold's therapeutic value. synquestlabs.com

| Property | Value |

| Molecular Formula | C₁₀H₈ClNO |

| Molecular Weight | 193.63 g/mol |

| CAS Number | 861385-81-1 |

| MDL Number | MFCD26959767 |

This table displays the key identifiers and molecular properties of 3-Chloro-8-methoxyquinoline. bldpharm.com

Rationale for Investigating this compound within Quinoline Analogue Research

The investigation of specific quinoline analogues like this compound is driven by the desire to explore new chemical space and develop novel compounds with unique properties. The substitution pattern of this particular molecule is of significant interest for several reasons:

Scaffold for Drug Discovery: The combination of these substituents offers a unique template for structure-activity relationship (SAR) studies. By using this compound as a starting material, chemists can synthesize libraries of new compounds and evaluate how further modifications affect their biological activity, aiming to develop more potent and selective therapeutic agents. ontosight.ai

Chemical Intermediate: As a functionalized quinoline, this compound is a valuable intermediate for the synthesis of more complex molecular architectures, including potential agrochemicals, materials, and pharmaceutical candidates. chemimpex.comthermofisher.com

Structure

3D Structure

Properties

Molecular Formula |

C10H8ClNO |

|---|---|

Molecular Weight |

193.63 g/mol |

IUPAC Name |

3-chloro-8-methoxyquinoline |

InChI |

InChI=1S/C10H8ClNO/c1-13-9-4-2-3-7-5-8(11)6-12-10(7)9/h2-6H,1H3 |

InChI Key |

LKUYYPIALQJFEW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=CC(=CN=C21)Cl |

Origin of Product |

United States |

Synthesis and Elucidation

While specific, detailed synthetic procedures for 3-Chloro-8-methoxyquinoline are not extensively documented in readily available literature, its synthesis can be conceptualized through established methods for preparing substituted quinolines. Plausible synthetic routes would likely involve the construction of the quinoline (B57606) ring from appropriately substituted aniline (B41778) precursors or the modification of a pre-existing quinoline scaffold.

One common strategy involves the methylation of a corresponding hydroxyquinoline. For instance, the synthesis of 2-Chloro-8-methoxyquinoline has been achieved by treating 2-Chloro-8-hydroxyquinoline with methyl iodide and potassium carbonate. bsu.edu A similar approach starting from 3-Chloro-8-hydroxyquinoline would be a logical pathway to the target compound.

Another established method for creating chloro-substituted quinolines is the treatment of a quinolinone (a quinoline with a carbonyl group) with a chlorinating agent like phosphorus oxychloride. This reaction effectively converts the hydroxyl group of the quinolinone tautomer into a chloro substituent. rsc.org

The elucidation of the final structure would be confirmed using a combination of modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy to verify the connectivity and placement of the substituents.

Physicochemical Characteristics

The physicochemical properties of a compound are crucial for its application in research and development. For 3-Chloro-8-methoxyquinoline, the key identifying information is available, although a full profile including melting and boiling points is not widely reported.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₈ClNO | Calculated |

| Molecular Weight | 193.63 g/mol | bldpharm.com |

| CAS Number | 861385-81-1 | bldpharm.com |

| MDL Number | MFCD26959767 | bldpharm.com |

Spectroscopic Profile

Spectroscopic data is essential for the structural confirmation of chemical compounds. While the specific spectra for 3-Chloro-8-methoxyquinoline are not published in detail, its expected spectral characteristics can be inferred from closely related analogues, such as 3-Iodo-8-methoxyquinoline.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the quinoline (B57606) core. The methoxy (B1213986) group would appear as a sharp singlet, likely around 4.08 ppm. The aromatic protons would appear as a series of doublets and multiplets in the range of 7.00-9.10 ppm, with their specific chemical shifts and coupling constants determined by the electronic influence of the chloro and methoxy groups.

¹³C NMR: The carbon NMR spectrum would display ten distinct signals for the carbon atoms of the quinoline ring system, plus an additional signal for the methoxy carbon. The carbon attached to the chlorine atom and the carbons of the methoxy-substituted benzene (B151609) ring would have characteristic chemical shifts. Based on the spectrum of 3-iodo-8-methoxyquinoline, the methoxy carbon would appear around 56.0 ppm, while the aromatic carbons would be found between approximately 90 and 156 ppm.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The mass spectrum would show a molecular ion peak (M+) corresponding to the exact mass of the compound, with a characteristic isotopic pattern (M+2) due to the presence of the chlorine-37 isotope.

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the C-O stretching of the methoxy group, C-Cl stretching, and various C=C and C=N stretching vibrations of the aromatic quinoline core.

Applications and Research Interest

The primary value of 3-Chloro-8-methoxyquinoline in contemporary research lies in its potential as a chemical building block and a scaffold for medicinal chemistry.

Chemical Intermediate: It serves as a valuable starting material for creating more elaborate molecules. The chloro group at the 3-position can be a site for nucleophilic substitution or a handle for cross-coupling reactions, allowing for the introduction of diverse functional groups. This makes it a useful precursor for synthesizing complex chemical libraries for screening purposes. Derivatives such as ethyl 4-chloro-8-methoxyquinoline-3-carboxylate are noted for their use as medical intermediates. thermofisher.comfishersci.com

Medicinal Chemistry Scaffold: The quinoline (B57606) core is a well-established pharmacophore. fluorochem.co.uk The specific substitution pattern of 3-chloro and 8-methoxy groups provides a unique starting point for designing new therapeutic agents. Research on analogous compounds suggests that molecules with this scaffold could be explored for a range of biological activities, including anticancer and antimicrobial properties. ontosight.ai The modulation of electronic and steric properties by these substituents can lead to novel interactions with biological targets.

Conclusion

Classical Quinoline Synthesis Approaches Applicable to Substituted Quinoline Systems

Classical methods for quinoline synthesis, developed over a century ago, remain foundational in heterocyclic chemistry. However, their application to complex, polysubstituted targets like this compound often faces challenges such as harsh reaction conditions and lack of regioselectivity. ijfans.orgnih.gov

Skraup Synthesis Variants for Halogenated and Methoxy-Substituted Quinolines

The Skraup synthesis is a well-known method for preparing quinolines by reacting an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. vedantu.com This reaction is notoriously vigorous, proceeding under strongly acidic and high-temperature conditions, which can limit its use with sensitive substrates. ijfans.orgvedantu.com Ferrous sulfate (B86663) or boric acid is often added to moderate the highly exothermic reaction. vedantu.com

While the Skraup synthesis can be adapted for methoxy-substituted quinolines by using the corresponding methoxy-substituted aniline (e.g., o-methoxyaniline), achieving specific halogenation at the 3-position is not a direct outcome of this method. acs.org The reaction mechanism, which involves the dehydration of glycerol to acrolein followed by Michael addition and cyclization, does not inherently introduce a substituent at the C3 position. vedantu.com Synthesizing 3-haloquinolines often requires modified Skraup approaches, for instance, using halo-substituted acroleins, but these methods can be lengthy and less direct. acs.org

Friedländer Condensation Strategies for Accessing 3-Substituted Quinolines

The Friedländer synthesis offers a more flexible and generally milder route to quinolines by condensing a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene ketone. mdpi.comtubitak.gov.tr This method is particularly valuable for producing substituted quinolines, as the substituents can be incorporated into either of the starting materials. mdpi.com However, a primary limitation can be the availability of the required substituted 2-aminobenzaldehyde (B1207257) precursors. mdpi.com

This modular approach is well-suited for accessing 3-substituted quinolines. For example, the reaction of a 2-aminobenzaldehyde with a ketone provides a direct route to 2,3-disubstituted quinolines. Recent advancements have introduced various catalysts to improve the efficiency and conditions of the Friedländer condensation.

Direct and Stepwise Syntheses of this compound

Direct synthesis or selective functionalization presents a more targeted approach to this compound, circumventing the regioselectivity issues of some classical methods.

Regioselective Chlorination Strategies at Position 3

Achieving regioselective chlorination at the C3 position of a pre-formed 8-methoxyquinoline (B1362559) ring is a significant synthetic challenge. acs.org The electronic properties of the quinoline ring system generally direct electrophilic substitution to the benzene (B151609) ring (positions 5 and 7), which is activated by the methoxy group at C8. Direct halogenation of 8-substituted quinolines with reagents like N-chlorosuccinimide (NCS) or bromine typically results in substitution at the C5 and/or C7 positions. mdpi.comscispace.com

Recent research has highlighted metal-free methods for the C3-iodination of quinolines using molecular iodine and an oxidant like tert-butyl hydroperoxide (TBHP), demonstrating that C3 functionalization is possible under specific radical conditions. rsc.org Another modern approach involves the reaction of quinoline N-oxides with sulfonyl chlorides, which can lead to chemo- and regioselective formation of C3-sulfonate esters and C4-chlorides. rsc.org However, direct and selective C3-chlorination of an 8-methoxyquinoline substrate remains a non-trivial step that often requires an indirect or multi-step strategy.

Introduction of the Methoxy Group at Position 8

The methoxy group at the C8 position is most commonly installed via the Williamson ether synthesis, starting from the corresponding phenol, 8-hydroxyquinoline (B1678124). This precursor is readily available and can be methylated using various reagents. Research shows that reacting 8-hydroxyquinoline with methyl iodide in the presence of a base like potassium carbonate is an effective method. bsu.edunnpub.org This transformation is a crucial step in many multi-step sequences leading to 8-methoxyquinoline and its analogues.

Multi-Step Synthetic Sequences from Precursor Compounds

Given the challenges of direct C3-chlorination, multi-step synthetic sequences are the most practical approach for obtaining this compound. These routes typically involve either building the heterocyclic ring with the required functionalities or employing sequential functionalization steps that offer high regiocontrol.

One powerful method for constructing chloro-substituted quinolines is the Vilsmeier-Haack reaction . This reaction, when applied to N-arylacetamides, can produce 2-chloro-3-formylquinolines in a one-pot procedure. chemijournal.comchemijournal.com For instance, reacting an N-arylacetamide with a Vilsmeier reagent (generated from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF)) leads to cyclization and the simultaneous introduction of a chlorine atom at C2 and a formyl group at C3. Using N-(2-methoxyphenyl)acetamide (also known as N-(2-anisyl)acetamide) as a starting material in a Vilsmeier-Haack reaction has been used to produce the related compound 2-chloro-8-methoxyquinoline-3-carbaldehyde (B1601106).

Another viable, though less direct, strategy would involve the Sandmeyer reaction . wikipedia.org This classical transformation converts an aryl amine into a halide via a diazonium salt intermediate. wikipedia.org A hypothetical but chemically sound route to this compound could therefore begin with the synthesis of 8-methoxy-3-aminoquinoline. The amino group could then be converted to a diazonium salt using sodium nitrite (B80452) and a strong acid, followed by treatment with a copper(I) chloride catalyst to introduce the chlorine atom at the C3 position. wikipedia.orgnih.gov This method offers excellent regiocontrol for the placement of the halogen, provided the 3-amino precursor is accessible.

Synthesis via 2-Chloro-8-methoxyquinoline-3-carbaldehyde Intermediates

A prominent route to this compound and its derivatives proceeds through the versatile intermediate, 2-chloro-8-methoxyquinoline-3-carbaldehyde. nih.govorientjchem.orgresearchgate.net This intermediate is typically synthesized via the Vilsmeier-Haack reaction from N-(2-anisyl)acetamide. nih.govresearchgate.net The reaction involves treating the acetanilide (B955) with a Vilsmeier reagent, commonly prepared from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). nih.govresearchgate.netrsc.org This process yields the desired 2-chloro-8-methoxyquinoline-3-carbaldehyde, which can then be further modified. rsc.orgorientjchem.org

For instance, the formyl group of 2-chloro-8-methoxyquinoline-3-carbaldehyde can undergo various condensation reactions. orientjchem.orgrsc.org Reaction with aryl hydrazines in DMF leads to the formation of the corresponding hydrazono-methyl quinoline derivatives. orientjchem.orgorientjchem.org These derivatives can then be cyclized to form fused heterocyclic systems. rsc.org

| Starting Material | Reagents | Intermediate | Reference |

| N-(2-anisyl)acetamide | POCl₃, DMF | 2-Chloro-8-methoxyquinoline-3-carbaldehyde | nih.govresearchgate.net |

| 2-Chloro-8-methoxyquinoline-3-carbaldehyde | Aryl hydrazine (B178648), DMF | 2-chloro-8-methoxy-3-((aryldiazenyl)methyl)quinoline | orientjchem.orgorientjchem.org |

Routes from 8-Hydroxyquinoline and its Halogenated Derivatives

Another significant synthetic pathway starts with 8-hydroxyquinoline or its halogenated counterparts. bsu.eduresearchgate.netmdpi.com The synthesis often involves a sequence of reactions to introduce the desired substituents at various positions of the quinoline ring.

A common strategy involves the methylation of the hydroxyl group at the 8-position. bsu.edunih.gov For example, 8-hydroxyquinoline can be treated with a methylating agent like methyl iodide in the presence of a base such as potassium carbonate to yield 8-methoxyquinoline. bsu.eduvulcanchem.com Subsequent halogenation reactions can then be performed to introduce chlorine atoms at specific positions. researchgate.netacgpubs.org For instance, treatment of 8-hydroxyquinoline with N-chlorosuccinimide (NCS) under acidic conditions can lead to chlorination. mdpi.com

Furthermore, 2-chloro-8-hydroxyquinoline can be synthesized and then methylated to produce 2-chloro-8-methoxyquinoline. bsu.edu This intermediate can be further functionalized, for example, through nitration to introduce nitro groups onto the quinoline ring. bsu.edu

| Starting Material | Reagents | Product | Reference |

| 8-Hydroxyquinoline | Methyl iodide, K₂CO₃ | 8-Methoxyquinoline | bsu.eduvulcanchem.com |

| 2-Chloro-8-hydroxyquinoline | Methyl iodide, K₂CO₃ | 2-Chloro-8-methoxyquinoline | bsu.edu |

| 8-Hydroxyquinoline | N-Chlorosuccinimide (NCS) | Chloro-8-hydroxyquinoline | mdpi.com |

| 8-Hydroxyquinoline | Bromine | 5,7-Dibromo-8-hydroxyquinoline | acgpubs.org |

Alkylation and Arylation Reactions

The direct introduction of alkyl and aryl groups onto the quinoline core is another important synthetic strategy. scribd.comambeed.comacs.org While direct alkylation and arylation can sometimes result in low yields and lack of selectivity, various catalytic methods have been developed to improve these processes. scribd.com

For instance, quinolines can be activated by acyl chlorides and then reacted with organometallic reagents in the presence of metal catalysts. scribd.com Palladium-catalyzed cross-coupling reactions are particularly effective for the arylation of quinoline derivatives. beilstein-journals.orgnih.gov For example, the C8-arylation of quinoline N-oxides can be achieved using aryl iodides in the presence of a palladium catalyst. acs.org The resulting N-oxide can then be deoxygenated to yield the 8-arylquinoline. acs.org

Alkylation can also be achieved through various methods, including the Minisci reaction, which involves the reaction of a heteroarene with a source of alkyl radicals. acs.org Recent advancements have enabled the use of gaseous alkanes for this purpose. acs.org

| Quinoline Derivative | Reaction Type | Reagents | Product | Reference |

| Quinoline N-oxide | C8-Arylation | Aryl iodide, Pd catalyst | 8-Arylquinoline N-oxide | acs.org |

| Quinoline | Alkylation (Minisci) | Gaseous alkane, photocatalyst | Alkylated quinoline | acs.org |

| 2-Chloro-8-hydroxyquinoline | Methylation | Methyl iodide, K₂CO₃ | 2-Chloro-8-methoxyquinoline | bsu.edu |

Advanced Synthetic Techniques and Methodological Innovations

The field of quinoline synthesis is continually evolving, with the development of more efficient and selective methods. These advanced techniques often rely on metal catalysis and novel reaction pathways to achieve desired molecular architectures.

Metal-Catalyzed Coupling Reactions for Quinoline Functionalization

Transition metal-catalyzed cross-coupling reactions have become indispensable tools for the functionalization of quinoline rings. eie.grrsc.orgchemie-brunschwig.ch These reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. eie.grchemie-brunschwig.ch

Palladium catalysts are widely used for these transformations. beilstein-journals.orgnih.gov For example, the Suzuki-Miyaura coupling can be employed to introduce aryl groups at various positions of the quinoline ring using boronic acids as coupling partners. chemie-brunschwig.ch Copper catalysts are also utilized, particularly in Ullmann-type reactions for the formation of biaryl compounds. chemie-brunschwig.ch Recent research has also explored the use of copper nanoparticles grafted on carbon microspheres as a catalyst for the synthesis of quinoline derivatives. samipubco.com

| Reaction Type | Metal Catalyst | Coupling Partners | Bond Formed | Reference |

| Suzuki-Miyaura | Palladium | Aryl halide, Aryl boronic acid | C-C (Aryl-Aryl) | chemie-brunschwig.ch |

| Heck | Palladium | Aryl halide, Alkene | C-C (Aryl-Alkenyl) | eie.gr |

| Sonogashira | Palladium/Copper | Aryl halide, Terminal alkyne | C-C (Aryl-Alkynyl) | eie.gr |

| Ullmann | Copper | Two Aryl halides | C-C (Aryl-Aryl) | chemie-brunschwig.ch |

C-H Functionalization Approaches

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying quinoline scaffolds. researchgate.netresearchgate.netnih.gov This approach avoids the need for pre-functionalized starting materials, thereby simplifying synthetic routes. nih.gov

The regioselectivity of C-H functionalization is often controlled by the use of a directing group, which positions the metal catalyst at a specific C-H bond. nih.gov In the case of quinoline, the nitrogen atom of the pyridine (B92270) ring can act as an inherent directing group, facilitating functionalization at the C2 and C8 positions. nih.gov For instance, rhodium-catalyzed C-H activation has been extensively studied for the functionalization of various positions on the quinoline ring. researchgate.netresearchgate.net Recent advancements have also utilized photoredox catalysis in conjunction with metal catalysis to enable C-H functionalization under mild conditions. beilstein-journals.orgrsc.org

Vilsmeier-Haack Reaction in the Context of Quinoline Synthesis

The Vilsmeier-Haack reaction is a cornerstone in the synthesis of formylated quinolines, which are valuable intermediates for further transformations. rsc.orgorientjchem.orgchemijournal.comrsc.org This reaction typically involves the formylation of an electron-rich aromatic compound using a Vilsmeier reagent, which is a chloroiminium salt derived from a substituted amide and an acid chloride, most commonly phosphorus oxychloride and N,N-dimethylformamide. nih.govresearchgate.net

In the synthesis of 2-chloro-3-formylquinolines, N-arylacetamides are treated with the Vilsmeier reagent. rsc.org The reaction proceeds through a cyclization mechanism to form the quinoline ring system with a chloro group at the 2-position and a formyl group at the 3-position. The reaction conditions, such as the molar ratio of reagents and temperature, can be optimized to achieve good yields. The resulting 2-chloro-3-formylquinolines are versatile synthons that can undergo a variety of subsequent reactions, including oxidation of the aldehyde to a carboxylic acid, and nucleophilic substitution of the chlorine atom. tandfonline.com

Reactions at the Chloro-Substituted Position (C-3)

The chlorine atom at the C-3 position of the quinoline ring is a key site for functionalization. Although nucleophilic substitution on the pyridine ring of quinoline typically favors the C-2 or C-4 positions, the C-3 chloro group can undergo substitution and is particularly amenable to modern cross-coupling methodologies. researchgate.net

The chloro group at C-3 can be displaced by various nucleophiles, although this may require specific reaction conditions. The substitution of a chlorine atom on the quinoline nucleus with heteroatom nucleophiles like oxygen or sulfur is a common strategy for introducing new functionalities. For instance, refluxing 2-chloro-3-formylquinolines in aqueous acetic acid can lead to the substitution of the chloro group to form the corresponding 2(1H)-quinolones. Similarly, sulfur nucleophiles, such as sodium sulfide (B99878) in DMF, can efficiently replace the chlorine to afford thiones. These reactions demonstrate the potential for the C-3 chloro group in this compound to be replaced by O-, S-, and N-based nucleophiles to generate diverse analogs. chemijournal.com

Table 1: Examples of Nucleophilic Substitution Reactions on Chloroquinolines

| Substrate Type | Nucleophile | Key Conditions | Product Type | Citation |

|---|---|---|---|---|

| 2-Chloro-3-formylquinoline | H₂O/CH₃COOH | Reflux | 2(1H)-Quinolone-3-carbaldehyde | |

| 2-Chloro-3-formylquinoline | Na₂S | DMF, room temperature | 2-Thione-3-formylquinoline | |

| 2-Chloro-3-formylquinoline | NaN₃ | - | Tetrazolo[1,5-a]quinoline | rsc.org |

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the C-3 chloro position of the quinoline is a viable handle for such transformations. rsc.org

Suzuki-Miyaura Coupling: This reaction pairs the haloquinoline with an aryl or vinyl boronic acid to form a new C-C bond. fishersci.com The reactivity of halogens in Suzuki couplings generally follows the order I > Br > Cl. While chloroarenes are typically less reactive, the electron-deficient nature of the quinoline ring can facilitate the oxidative addition step. The choice of palladium catalyst and ligands is crucial for achieving high efficiency, especially with less reactive chlorides. rsc.orgnih.gov For example, the Suzuki-Miyaura coupling of 4-chloro-8-tosyloxyquinoline with various aryl boronic acids proceeds efficiently to give 4-aryl derivatives, demonstrating the viability of chloroquinolines in this reaction. researchgate.netscispace.com

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl halide, catalyzed by palladium and typically a copper co-catalyst, to produce substituted alkynes. researchgate.netorganic-chemistry.org This method allows for the introduction of alkynyl moieties at the C-3 position, which are valuable synthons for further transformations. The reaction can be performed under various conditions, including copper-free protocols. researchgate.netorganic-chemistry.org The successful Sonogashira coupling of 2-aryl-4-chloro-3-iodoquinolines selectively at the iodo position highlights the graduated reactivity of halogens, suggesting that a C-3 chloro group could be reacted under appropriate conditions. researchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a C-N bond between an aryl halide and an amine. scienceopen.com It is a highly effective method for introducing primary or secondary amines at the C-3 position of the quinoline core. The selection of the appropriate palladium precursor and phosphine (B1218219) ligand is critical for reaction success and depends on the specific substrates being coupled. acs.orgresearchgate.net Sequential and selective amination of dihaloquinolines, such as 6-bromo-2-chloroquinoline, has been demonstrated, allowing for controlled functionalization at different positions. acs.org

Table 2: Cross-Coupling Reactions for Functionalizing the C-3 Position

| Reaction Type | Coupling Partner | Typical Catalyst System | Bond Formed | Citation |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base | C(sp²)-C(sp²) / C(sp²)-C(sp²) | fishersci.comnih.gov |

| Sonogashira | Terminal Alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Base | C(sp²)-C(sp) | researchgate.netrsc.org |

| Buchwald-Hartwig | Amine (Primary/Secondary) | Pd catalyst (e.g., Pd₂(dba)₃), Phosphine Ligand, Base | C(sp²)-N | scienceopen.comresearchgate.net |

Nucleophilic Substitution Reactions

Reactions at the Methoxy-Substituted Position (C-8)

The methoxy group at the C-8 position offers another site for chemical modification, primarily through cleavage to reveal a hydroxyl group.

The most significant transformation of the 8-methoxy group is its demethylation to the corresponding 8-hydroxyquinoline. This conversion is typically achieved using strong Lewis acids or proton acids. Boron tribromide (BBr₃) is a highly effective reagent for cleaving aryl methyl ethers. researchgate.net For instance, the treatment of 8-methoxy-2,4,5-tris(dimethylamino)quinoline with BBr₃ successfully yields 8-hydroxy-2,4,5-tris(dimethylamino)quinoline. researchgate.net In contrast, using hydrobromic acid (HBr) on the same substrate led to nucleophilic substitution at the C-4 position rather than simple demethylation. researchgate.net This highlights the importance of reagent selection for achieving the desired transformation at the C-8 position without affecting other parts of the molecule. The resulting 8-hydroxyquinoline moiety is a well-known chelating agent and provides a handle for further reactions. scispace.combeilstein-journals.org

Reactions at the Quinoline Nitrogen Atom

The nitrogen atom in the quinoline ring possesses a lone pair of electrons in an sp² hybrid orbital, rendering it basic and nucleophilic. researchgate.net This allows for several characteristic reactions:

Salt Formation: As a base, the quinoline nitrogen readily reacts with acids to form quinolinium salts. quimicaorganica.orgpharmaguideline.com The basicity can be influenced by substituents on the ring; electron-donating groups increase basicity, while electron-withdrawing groups decrease it. quimicaorganica.org The introduction of an electron-withdrawing chloro-substituent is known to decrease the pKa of the quinolinium nitrogen. acs.org

Alkylation and Acylation: The nitrogen atom can act as a nucleophile, reacting with alkyl or acyl halides to form N-alkyl or N-acyl quinolinium salts. quimicaorganica.orgpharmaguideline.com

N-Oxide Formation: Reaction with peracids, such as peroxycarboxylic acids or hydrogen peroxide, oxidizes the quinoline nitrogen to form the corresponding quinoline N-oxide. researchgate.netquimicaorganica.org This transformation alters the electronic properties of the quinoline ring, influencing its reactivity in subsequent reactions.

Derivatization Strategies for Expanding the Chemical Space

This compound is a valuable starting point for generating compound libraries by leveraging the distinct reactivity of its functional groups. nih.gov A systematic derivatization strategy can explore the chemical space around this scaffold by modifying each reactive site. mdpi.com

C-3 Position: The chloro group serves as a versatile anchor for introducing a wide array of substituents via cross-coupling reactions. Suzuki, Sonogashira, and Buchwald-Hartwig reactions can be employed to install diverse aryl, heteroaryl, alkynyl, and amino groups, respectively.

C-8 Position: The methoxy group can be converted to a hydroxyl group, which can then be used as a nucleophile for O-alkylation or O-acylation, or as a directing group for other transformations.

Quinoline Ring: C-H activation provides an advanced strategy for functionalizing otherwise unreactive C-H bonds on the quinoline core, enabling the introduction of new substituents at positions not easily accessible through classical methods. rsc.org

Quinoline Nitrogen: N-alkylation or N-oxide formation can be used to modulate the electronic properties and three-dimensional structure of the molecule.

By combining these transformational pathways, a multi-dimensional matrix of derivatives can be synthesized from the common intermediate, this compound. This approach allows for the systematic exploration of structure-activity relationships in various chemical and biological contexts.

Table 3: Summary of Derivatization Strategies

| Position | Functional Group | Key Reaction Types | Introduced Moieties | Citation |

|---|---|---|---|---|

| C-3 | -Cl | Nucleophilic Substitution, Cross-Coupling (Suzuki, Sonogashira, Buchwald-Hartwig) | -OR, -SR, -NR₂, -Aryl, -Alkenyl, -Alkynyl | fishersci.comresearchgate.net |

| C-8 | -OCH₃ | Ether Cleavage (Demethylation) | -OH (for further functionalization) | researchgate.net |

| N-1 | Pyridine Nitrogen | Alkylation, Acylation, N-Oxidation | N⁺-Alkyl, N⁺-Acyl, N-Oxide | quimicaorganica.orgpharmaguideline.com |

| Ring C-H | Aromatic C-H | C-H Activation/Functionalization | -Aryl, -Alkyl, etc. |

Formation of Fused Heterocyclic Systems

The this compound scaffold serves as a versatile precursor for the synthesis of a variety of fused heterocyclic systems. These reactions often proceed through intramolecular cyclization or multi-component reactions, yielding novel polycyclic structures with potential applications in medicinal chemistry and materials science.

One notable transformation involves the synthesis of furo[3,2-h]quinolines . This can be achieved through a one-pot tandem Sonogashira cross-coupling and cyclization reaction of acetylenic 8-quinolinols, which can be generated in situ. researchgate.net For instance, the reaction of an appropriate 8-hydroxyquinoline derivative with aryl acetylenes under microwave irradiation can lead to the formation of the furo-fused system. researchgate.net

Similarly, thieno[3,2-h]quinolines and their regioisomers can be synthesized from dihalogenated quinolines through site-selective palladium-catalyzed cross-coupling reactions followed by a Brønsted acid-mediated cycloisomerization as the key final step. rsc.org This modular approach allows for the synthesis of diverse derivatives with high selectivity. rsc.org Another route to thieno[3,2-c]quinolines involves the reaction of 6,8-dibromo-4-chloroquinoline-3-carbaldehyde with methyl thioglycolate in a one-pot conjugate addition-elimination and subsequent heteroannulation. mdpi.com

The synthesis of pyrazolo[4,3-c]quinolines is another important transformation. These compounds can be prepared from 4-chloroquinoline-3-carbaldehydes via palladium-catalyzed reactions or from 4-chloro-3-formylquinolin-2(1H)-ones and hydrazine. researchgate.net For example, the condensation of 2-chloro-6-methoxyquinoline-3-carbaldehyde (B1361333) with phenylhydrazine (B124118) yields a Schiff base that can undergo intramolecular cyclization to form 6-methoxy-1-phenyl-1H-pyrazolo[3,4-b]quinoline. rsc.org

Furthermore, the reaction of 2-chloroquinoline-3-carbaldehyde (B1585622) with formamide (B127407) and formic acid can lead to the formation of pyrrolo[3,4-b]quinolin-one . rsc.org This transformation proceeds through the initial addition of the amino group of formamide to the aldehyde, followed by condensation and elimination of HCl. rsc.org

The following table summarizes the formation of various fused heterocyclic systems from quinoline precursors:

| Fused Heterocycle | Starting Material/Precursor | Key Reaction Type | Reference |

| Furo[3,2-h]quinoline | Acetylenic 8-quinolinols | Sonogashira cross-coupling and cyclization | researchgate.net |

| Thieno[3,2-h]quinoline | Dihalogenated quinolines | Pd-catalyzed cross-coupling and cycloisomerization | rsc.org |

| Thieno[3,2-c]quinoline | 6,8-Dibromo-4-chloroquinoline-3-carbaldehyde | Conjugate addition-elimination and heteroannulation | mdpi.com |

| Pyrazolo[4,3-c]quinoline | 4-Chloroquinoline-3-carbaldehydes | Palladium-catalyzed reaction | researchgate.net |

| Pyrazolo[3,4-b]quinoline | 2-Chloro-6-methoxyquinoline-3-carbaldehyde | Condensation and intramolecular cyclization | rsc.org |

| Pyrrolo[3,4-b]quinolin-one | 2-Chloroquinoline-3-carbaldehyde | Addition, condensation, and elimination | rsc.org |

Condensation and Cycloaddition Reactions

This compound and its derivatives readily participate in condensation and cycloaddition reactions, providing pathways to a diverse range of functionalized molecules. These reactions often target the aldehyde or ketone functionalities that can be introduced onto the quinoline scaffold.

Condensation reactions are frequently employed to synthesize Schiff bases. For example, 2-chloro-8-methylquinoline-3-carbaldehyde (B1582571) undergoes condensation with substituted anilines to form the corresponding methanimines. rsc.org Similarly, condensation with phenylhydrazine can yield Schiff bases which are valuable intermediates for further transformations. rsc.org The carboxylate group in derivatives like methyl 2-chloro-8-methoxy-3-methylquinoline-6-carboxylate can also undergo condensation with amines or alcohols. smolecule.com

Cycloaddition reactions offer a powerful tool for constructing cyclic structures. A notable example is the [4+1] cycloaddition reaction of 3-chlorooxindoles with o-quinone methides to synthesize spirocyclic oxindole (B195798) scaffolds. rsc.org Another important application is the 1,3-dipolar cycloaddition. For instance, the reaction of acetylene (B1199291) derivatives of quinoline-5-sulfonamide (B3425427) with organic azides leads to the formation of hybrid systems containing both quinoline and 1,2,3-triazole rings. researchgate.net Similarly, 5-chloro-8-hydroxyquinoline (B194070) can be converted to a triazole derivative through O-propargylation followed by a copper-catalyzed 1,3-dipolar cycloaddition. mdpi.com

Furthermore, the Schiff bases derived from the condensation of 2-chloroquinoline-3-carbaldehydes with phenylhydrazine can undergo cycloaddition with chloroacetyl chloride to yield azetidin-2-ones . rsc.orginnovareacademics.in This reaction proceeds in the presence of a base like triethylamine. innovareacademics.inorientjchem.org

Multi-component reactions also play a significant role. For instance, the reaction of substituted 2-chloro-3-formylquinolines with dimedone and aminopyrimidine derivatives can yield complex fused systems like dihydrobenzo[b]pyrimido innovareacademics.innaphthyridines and 1H-chromeno[2,3-b]quinolinyl-pyrimidines . rsc.org

The table below details various condensation and cycloaddition reactions involving quinoline derivatives:

| Reaction Type | Reactants | Product | Reference |

| Condensation | 2-Chloro-8-methylquinoline-3-carbaldehyde and substituted anilines | Schiff bases (Methanimines) | rsc.org |

| Condensation | 2-Chloro-6-methoxyquinoline-3-carbaldehyde and phenylhydrazine | Schiff base | rsc.org |

| [4+1] Cycloaddition | 3-Chlorooxindole and o-quinone methides | Spirocyclic oxindoles | rsc.org |

| 1,3-Dipolar Cycloaddition | Acetylene derivatives of quinoline-5-sulfonamide and organic azides | Quinoline-1,2,3-triazole hybrids | researchgate.net |

| Cycloaddition | Schiff base of 2-chloroquinoline-3-carbaldehyde and chloroacetyl chloride | Azetidin-2-one | rsc.orginnovareacademics.in |

| Multi-component Reaction | 2-Chloro-3-formylquinolines, dimedone, and aminopyrimidines | Dihydrobenzo[b]pyrimido innovareacademics.innaphthyridines | rsc.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of organic molecules. One-dimensional (1D) techniques like ¹H and ¹³C NMR provide information about the chemical environment of individual atoms, while two-dimensional (2D) experiments reveal connectivity between atoms.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms within a molecule. For quinoline derivatives, the aromatic protons typically appear in the downfield region of the spectrum (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current. The chemical shifts and coupling patterns are highly sensitive to the nature and position of substituents on the quinoline ring.

In the case of 8-methoxyquinoline derivatives, the methoxy group protons (-OCH₃) typically resonate as a sharp singlet in the upfield region, around δ 3.9-4.1 ppm. For instance, in 5-Chloro-8-methoxyquinoline, the methoxy protons appear as a singlet at 4.05 ppm. rsc.org The protons on the quinoline core exhibit characteristic splitting patterns. For example, in 5-chloro-8-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]methoxy}quinoline, the quinoline protons are observed at δ 8.93 (dd, H-2), 8.49 (dd, H-4), 7.51 (dd, H-3), 7.48 (d, H-6), and 7.25 (d, H-7) ppm. mdpi.com The coupling constants (J-values) between adjacent protons are crucial for assigning their relative positions.

Table 1: Representative ¹H NMR Data for this compound Derivatives

| Compound | Solvent | Proton | Chemical Shift (δ, ppm) |

|---|---|---|---|

| 5-Chloro-8-methoxyquinoline | - | -OCH₃ | 4.05 (s) |

| H-6 | 6.90 (d, J = 8.5 Hz) | ||

| 5-Chloro-8-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]methoxy}quinoline | CDCl₃ | H-2 | 8.93 (dd, J = 4.2, 1.6 Hz) |

| H-4 | 8.49 (dd, J = 8.6, 1.6 Hz) | ||

| H-3 | 7.51 (dd, J = 8.6, 4.2 Hz) | ||

| H-6 | 7.48 (d, J = 8.5 Hz) | ||

| H-7 | 7.25 (d, J = 8.5 Hz) | ||

| 8-Chloroquinoline | CDCl₃ | H-2 | 9.017 |

| H-3 | 7.44 | ||

| H-4 | 8.127 | ||

| H-5 | 7.79 | ||

| H-6 | 7.45 |

Data sourced from multiple studies. rsc.orgmdpi.comchemicalbook.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of carbon atoms are influenced by their hybridization and the electronegativity of attached atoms. In quinoline derivatives, the aromatic carbons typically resonate in the range of δ 110-160 ppm.

For 5-chloro-8-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]methoxy}quinoline, the ¹³C NMR spectrum shows distinct signals for each carbon atom, allowing for complete assignment. The carbons of the quinoline ring appear at δ 153.02, 149.87, 140.78, 133.23, 127.14, 126.56, 122.89, and 110.10 ppm. mdpi.com The methoxy carbon gives a characteristic signal around δ 55-60 ppm. rsc.orgresearchgate.net

Table 2: Representative ¹³C NMR Data for Quinolines

| Compound | Solvent | Carbon | Chemical Shift (δ, ppm) |

|---|---|---|---|

| 5-Chloro-8-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]methoxy}quinoline | CDCl₃ | C-2 | 149.87 |

| C-3 | 122.89 | ||

| C-4 | 133.23 | ||

| C-4a | 140.78 | ||

| C-5 | 127.14 | ||

| C-6 | 126.56 | ||

| C-7 | 110.10 | ||

| C-8 | 153.02 | ||

| C-8a | 140.78 | ||

| -OCH₂- | 63.06 | ||

| 8-Chloroquinoline | CDCl₃ | C-2 | 150.78 |

| C-3 | 121.78 | ||

| C-4 | 136.36 | ||

| C-5 | 126.92 | ||

| C-6 | 126.34 | ||

| C-7 | 129.42 | ||

| C-8 | 144.19 |

Data sourced from multiple studies. mdpi.comchemicalbook.com

Two-Dimensional NMR Techniques

While 1D NMR is often sufficient for simple molecules, complex structures like substituted quinolines benefit from two-dimensional (2D) NMR techniques. ipb.pt These experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), reveal correlations between different nuclei.

COSY experiments identify proton-proton couplings, helping to establish the sequence of protons in a spin system, such as the aromatic protons on the quinoline ring.

HSQC correlates directly bonded proton and carbon atoms, providing a powerful method for assigning carbon signals based on their attached protons.

HMBC shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different molecular fragments.

For example, in the structural elucidation of naphtho[1,8-cd]pyran-1-ones, a combination of HMQC, HSQC, ¹H-¹H COSY, and HMBC was used for complete spectral assignment. mdpi.com

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and sensitive technique for identifying characteristic functional groups. In this compound and its derivatives, key vibrational bands can be assigned to specific molecular motions.

C-H stretching: Aromatic C-H stretching vibrations typically appear in the region of 3000-3100 cm⁻¹.

C=C and C=N stretching: The stretching vibrations of the quinoline ring's C=C and C=N bonds are observed in the 1500-1650 cm⁻¹ region. For instance, 6,8-dimethoxyquinoline (B1356820) shows bands at 1620, 1596, and 1575 cm⁻¹. researchgate.net

C-O stretching: The C-O stretching of the methoxy group is expected in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions.

C-Cl stretching: The C-Cl stretching vibration is typically found in the 600-800 cm⁻¹ range. derpharmachemica.com

The FT-IR spectrum of a 4-({4-[(3-chlorophenyl)amino]-6-(quinolin-8-yloxy)-1,3,5-triazin-2-yl}oxy)benzonitrile derivative showed characteristic bands for N-H stretching (3396 cm⁻¹), C-H stretching (2822 cm⁻¹), C-O-C stretching (1254 cm⁻¹), and C-Cl stretching (619-800 cm⁻¹). derpharmachemica.com

Table 3: Characteristic FT-IR Frequencies for Quinolines

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3000 - 3100 |

| Quinoline Ring (C=C, C=N) | Stretching | 1500 - 1650 |

| Methoxy C-O | Asymmetric Stretching | 1200 - 1300 |

| Methoxy C-O | Symmetric Stretching | 1000 - 1100 |

Data compiled from various spectroscopic studies of quinoline derivatives. researchgate.netderpharmachemica.com

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR and is particularly useful for analyzing non-polar bonds and symmetric vibrations. dergipark.org.tr Quinoline and its derivatives often exhibit strong Raman signals due to their aromatic and chromophoric nature. cnr.it The investigation of the relationship between molecular structure and Raman spectra can be supported by density functional theory (DFT) calculations. cnr.it

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structural features of compounds by analyzing the mass-to-charge ratio (m/z) of their ions.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. etamu.edu In GC, a sample is vaporized and separated into its components as it travels through a column; these separated components then enter the mass spectrometer for detection and identification. etamu.edu The time it takes for a specific compound to travel through the GC column is known as its retention time (tʀ), which is a characteristic property. etamu.edu The mass spectrometer then bombards the molecules with electrons, causing ionization and fragmentation, which yields a unique mass spectrum that acts as a molecular fingerprint.

This method is widely used for the analysis of quinoline derivatives. For instance, in the analysis of related quinolinecarbaldehydes, regioisomers can be distinguished by their different retention times. mdpi.com The fragmentation patterns observed in the mass spectra provide further structural confirmation, often showing a characteristic initial loss of a carbonyl group where applicable. mdpi.com Analysis of a complex triazole derivative of 5-chloroquinoline (B16772) demonstrated a distinct retention time and a clear molecular ion peak in its mass spectrum. mdpi.com

| Compound | Retention Time (tʀ) | Molecular Ion (M+) [m/z] | Source |

|---|---|---|---|

| 5-chloro-8-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]methoxy}quinoline | 18.21 min | 385 | mdpi.com |

| 8-Hydroxyquinoline-5-carbaldehyde (B1267011) | 6.024 min | 173 | mdpi.com |

| 8-Hydroxyquinoline-7-carbaldehyde | 6.360 min | 173 | mdpi.com |

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate measurements of the mass-to-charge ratio, often to four or more decimal places. nih.gov This high precision allows for the determination of a compound's elemental formula, as the measured mass can be unequivocally matched to a specific combination of atoms. HRMS is crucial for confirming the structures of newly synthesized compounds, distinguishing between molecules with the same nominal mass but different elemental compositions. nih.govresearchgate.net

In the characterization of novel 8-hydroxyquinoline derivatives, HRMS is used to verify their molecular formulas by comparing the experimentally measured mass with the theoretically calculated value. nih.gov The close agreement between these values provides strong evidence for the successful synthesis of the target compound. nih.gov

| Compound | Formula | Calculated Mass [m/z] | Observed Mass [m/z] | Source |

|---|---|---|---|---|

| 2-((2-methylquinolin-8-yl)oxy)naphthalene-1,4-dione | C₂₀H₁₄NO₃ | 316.0977 | 316.0999 | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS)

Electronic Spectroscopy for Chromophoric Characterization

Electronic spectroscopy investigates the absorption of ultraviolet and visible light by molecules, which corresponds to the excitation of electrons from lower to higher energy orbitals. up.ac.za

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorbance of light as a function of wavelength, providing information about the electronic structure of a molecule, particularly its chromophores (the parts of a molecule responsible for its color). dergipark.org.trsci-hub.se The quinoline ring system is an inherent chromophore, and its UV-Vis spectrum is characterized by distinct absorption bands corresponding to π → π* and n → π* electronic transitions. up.ac.zadergipark.org.tr

The position and intensity of these absorption bands are sensitive to the substituents attached to the quinoline core. For example, the UV-Vis spectrum of 8-hydroxyquinoline-5-carbaldehyde in methanol (B129727) shows several distinct absorption maxima (λmax), each with a specific molar absorptivity (log ε), which are characteristic of its structure. mdpi.com The formation of complexes or changes in the molecular environment can lead to shifts in these absorption bands, a phenomenon that is used to study interactions between molecules. mdpi.com For instance, the benzannelation at the 7,8-position of a pyranoquinoline derivative resulted in a notable stabilization of its colored form, with its UV/visible spectrum showing a sharp absorption band tailing off at 370 nm. asianpubs.org

| Absorption Maxima (λmax) [nm] | Molar Absorptivity (log ε) |

|---|---|

| 395 | 3.04 |

| 322 | 3.89 |

| 263 | 3.96 |

| 239 | 4.40 |

| 210 | 4.13 |

| Source: mdpi.com |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can calculate bond lengths, bond angles, and torsional angles, revealing the molecule's exact conformation and how it packs within the crystal lattice. iucr.orgnih.gov

This technique has been applied to derivatives of this compound, providing unambiguous structural proof and insights into intermolecular forces. The crystal structure of 2-Chloro-8-methoxyquinoline-3-carbaldehyde revealed that the quinoline fused-ring system is nearly planar. iucr.orgresearchgate.net Similarly, the analysis of (2-Chloro-8-methoxyquinolin-3-yl)methanol monohydrate confirmed its molecular structure and showed that molecules in the crystal are linked by hydrogen bonds and further stabilized by π–π interactions. nih.gov These non-covalent interactions are crucial for the stability of the crystal packing. nih.govrjpbcs.com

| Parameter | 2-Chloro-8-methoxyquinoline-3-carbaldehyde | (2-Chloro-8-methoxyquinolin-3-yl)methanol monohydrate |

|---|---|---|

| Formula | C₁₁H₈ClNO₂ | C₁₁H₁₀ClNO₂·H₂O |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/n | P2₁/c |

| a (Å) | 14.4763 (8) | 9.161 (5) |

| b (Å) | 3.9246 (2) | 14.246 (5) |

| c (Å) | 17.6295 (9) | 9.464 (5) |

| β (°) | 104.802 (3) | 116.819 (5) |

| Volume (ų) | 968.36 (9) | 1102.3 (9) |

| Z (Molecules/unit cell) | 4 | 4 |

| Key Structural Features | Quinoline fused-ring system is almost planar (r.m.s. deviation = 0.020 Å). iucr.orgresearchgate.net | Molecules linked by O—H⋯O and O—H⋯N hydrogen bonds; π–π interactions present. nih.gov |

| Sources: iucr.orgnih.govresearchgate.net |

Precursor for Pharmacologically Relevant Quinoline Analogues

The quinoline core is a privileged structure in medicinal chemistry, forming the backbone of numerous drugs with a wide spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. chemrj.orgrsc.org this compound serves as an excellent starting material for the synthesis of novel quinoline analogues with potential therapeutic applications. The chlorine atom at the 3-position is susceptible to nucleophilic displacement, allowing for the introduction of various pharmacophores.

For instance, reactions with amines, alcohols, or thiols can yield a library of 3-substituted-8-methoxyquinoline derivatives. This approach is crucial for structure-activity relationship (SAR) studies, where systematic modification of the substituent at the C-3 position can fine-tune the biological activity of the resulting compounds. The synthesis of analogues is often driven by the need to enhance efficacy, improve selectivity for biological targets, or optimize pharmacokinetic properties. The halogen atom can enhance biological activity and serves as a site for further chemical elaboration. acs.org For example, the displacement of a chloro group with various amines is a common strategy to produce compounds with potent antimicrobial or anticancer activities.

| Reaction Type | Reagent | Resulting Analogue Class | Potential Pharmacological Relevance |

| Nucleophilic Amination | Primary/Secondary Amines | 3-Amino-8-methoxyquinolines | Anticancer, Antimicrobial |

| Nucleophilic Alkoxylation | Alkoxides (e.g., NaOR) | 3-Alkoxy-8-methoxyquinolines | Varied biological activities |

| Suzuki Coupling | Aryl/Heteroaryl Boronic Acids | 3-Aryl-8-methoxyquinolines | Anticancer, Anti-inflammatory acs.org |

| Sonogashira Coupling | Terminal Alkynes | 3-Alkynyl-8-methoxyquinolines | Antiviral, Anticancer |

| Buchwald-Hartwig Amination | Amines | 3-Amino-8-methoxyquinolines | Broad-spectrum bioactivity |

Building Block for Complex Heterocyclic Systems

Beyond simple functional group interchange, this compound is an essential building block for constructing more complex, fused, and polycyclic heterocyclic systems. The reactivity of the C-3 chloro group, often in concert with other positions on the quinoline ring, enables its participation in a variety of cyclization reactions.

This is exemplified by the use of similar 2-chloroquinoline-3-carbaldehydes as precursors for a range of fused heterocycles. rsc.org These compounds undergo condensation and subsequent cyclization reactions with binucleophiles like hydrazine hydrate (B1144303) or substituted hydrazines to form pyrazolo[3,4-b]quinolines. rsc.org Similarly, reaction with formamide can lead to the formation of pyrrolo[3,4-b]quinolinones through an initial condensation followed by intramolecular cyclization and elimination of HCl. rsc.org

The synthesis of triazole-quinoline hybrids is another area where chloro-quinolines are pivotal. For example, related 5-chloro-8-hydroxyquinoline can be converted into a triazole-containing derivative through a multi-step sequence involving O-propargylation and a subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC). mdpi.com This modular approach allows for the combination of the quinoline scaffold with other heterocyclic motifs, like the 1,2,3-triazole, to generate hybrid molecules with potentially enhanced or novel biological profiles. mdpi.comnih.gov The chloro-substituent in this compound can similarly be replaced by a nucleophile that contains a functional group suitable for subsequent cycloaddition reactions, thus serving as a linchpin in the assembly of complex systems.

| Starting Material (Analogue) | Reaction Partner(s) | Resulting Heterocyclic System | Reference Reaction Principle |

| 2-Chloroquinoline-3-carbaldehyde | Hydrazine Hydrate | Pyrazolo[3,4-b]quinoline | rsc.org |

| 2-Chloroquinoline-3-carbaldehyde | Formamide | Pyrrolo[3,4-b]quinolinone | rsc.org |

| 5-Chloro-8-hydroxyquinoline | Propargyl bromide, Organic Azide | Triazolyl-quinoline hybrid | mdpi.com |

| 8-Hydroxyquinoline | Isatin, Malononitrile (B47326) | Spiro[indoline-pyranoquinoline] | rhhz.net |

| Benzo[f]quinoline | 2-Bromo-acetophenones, Alkynes | Benzo[f]pyrrolo[1,2-a]quinoline | lew.ro |

Integration into Multi-Component Reaction Sequences

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single, one-pot operation. lew.ro These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular diversity. This compound, or its close derivatives, can be integrated into MCRs to produce elaborate heterocyclic structures.

The quinoline core, particularly when bearing a hydroxyl group as in the related 8-hydroxyquinoline, is known to participate in such transformations. rhhz.netnih.gov For instance, 8-hydroxyquinoline can react with an aldehyde and an active methylene (B1212753) compound like malononitrile in a three-component reaction to yield densely substituted spiro[indoline-3,4'-pyrano[3,2-h]quinolines]. rhhz.net The Betti reaction, a type of aza-Fiedel-Crafts reaction, is another three-component condensation involving an aldehyde, a primary amine, and a phenol-like compound such as 8-hydroxyquinoline, leading to aminomethylated derivatives. nih.gov

While the 8-methoxy group in this compound is less reactive in electrophilic substitutions than an 8-hydroxyl group, the quinoline nitrogen and the activated C-4 position can still participate in MCRs. Furthermore, the C-3 chloro group can be substituted by a nucleophile that subsequently takes part in an MCR, or the entire molecule can be a component in reactions like the microwave-assisted synthesis of benzo[f]pyrrolo[1,2-a]quinoline derivatives from benzo[f]quinoline, a halo-ketone, and an alkyne. lew.ro The versatility of the quinoline scaffold makes it a prime candidate for the development of novel MCRs to access complex and biologically relevant chemical space. rhhz.net

Conclusion and Future Directions in 3 Chloro 8 Methoxyquinoline Research

Current State of Knowledge and Unanswered Questions

3-Chloro-8-methoxyquinoline has been established as a valuable heterocyclic scaffold, primarily utilized as a versatile intermediate in the synthesis of more complex molecules. Its chemical structure, featuring a quinoline (B57606) core with a chlorine atom at the 3-position and a methoxy (B1213986) group at the 8-position, provides distinct sites for functionalization. The chlorine atom is amenable to nucleophilic substitution and cross-coupling reactions, while the methoxy group can be demethylated to reveal a hydroxyl group, a key feature in metal-chelating agents. researchgate.netnih.gov

Current research has demonstrated its utility in creating a variety of derivatives, including those with potential biological activities. For instance, it serves as a precursor for compounds like (2-Chloro-8-methoxyquinolin-3-yl)methanol and various Schiff bases, which are intermediates for further cyclization reactions. rsc.orgnih.gov The synthesis of this compound itself is typically achieved through multi-step sequences, often starting from 8-methoxyquinoline (B1362559) or related aniline (B41778) precursors. However, detailed studies focusing exclusively on optimizing its synthesis are not extensively reported.

Despite its application as a building block, several key questions remain unanswered:

Limited Pharmacological Profile: While the broader quinoline class is known for a wide spectrum of biological activities, including anticancer and antimicrobial properties, the specific pharmacological profile of this compound and its simple derivatives is largely unexplored. nih.govijresm.com

Reactivity Nuances: A systematic investigation into the comparative reactivity of the C3-chloro and C8-methoxy groups under various reaction conditions is lacking. Understanding the selectivity and chemoselectivity of reactions at these positions is crucial for predictable synthetic planning.

Physicochemical Properties: Comprehensive data on its photophysical properties, such as fluorescence and phosphorescence, are not readily available. Such information could unlock its potential in materials science, for example, in the development of organic light-emitting diodes (OLEDs) or fluorescent probes. mdpi.com

Metabolic Fate: For any potential therapeutic application, understanding the metabolic stability and pathways of the this compound scaffold is essential. The in vivo behavior of the chloro and methoxy substituents is currently unknown.

Emerging Trends in Quinoline Chemistry Relevant to this compound

The broader field of quinoline chemistry is experiencing rapid advancements, with several emerging trends holding significant promise for future research on this compound. mdpi.com

C-H Bond Functionalization: Transition-metal-catalyzed C-H activation is a powerful tool for directly introducing new functional groups onto the quinoline core, often with high regioselectivity. researchgate.netresearchgate.net Applying these methods to this compound could enable the direct arylation, alkylation, or amination of the quinoline backbone, bypassing traditional multi-step functionalization routes. This would provide rapid access to novel derivatives for screening.

Photoredox and Electrochemical Synthesis: Light- and electricity-driven reactions are gaining traction as sustainable and mild methods for chemical synthesis. mdpi.comacs.org These strategies could be employed for novel transformations of the this compound scaffold, such as radical-based coupling reactions or cyclizations, potentially leading to molecular structures not accessible through conventional thermal methods.

Flow Chemistry: Continuous flow synthesis offers advantages in safety, scalability, and reaction control, particularly for reactions that are hazardous or require precise temperature management. acs.org Developing a flow-based synthesis for this compound or its derivatives could enhance production efficiency and facilitate safer handling of intermediates.

Green Chemistry Approaches: The use of environmentally benign solvents, catalysts, and energy sources is a major focus in modern organic synthesis. researchgate.netafjbs.com Future work should aim to develop greener synthetic pathways to this compound, reducing reliance on harsh reagents and toxic solvents often used in traditional heterocyclic chemistry.

Perspectives on Advanced Synthetic Strategies

Future synthetic efforts should focus on enhancing the efficiency, diversity, and sustainability of methods to produce and functionalize this compound.

One-Pot and Multicomponent Reactions (MCRs): Designing one-pot or MCR protocols that assemble the this compound core from simple, readily available starting materials would represent a significant improvement over current linear syntheses. researchgate.net This would streamline the synthesis and allow for the rapid generation of a library of analogues by varying the initial components.

Late-Stage Functionalization: A key goal should be the development of robust methods for the late-stage functionalization of the this compound scaffold. This involves selectively modifying the molecule in the final steps of a synthetic sequence, which is highly valuable for medicinal chemistry programs. For example, selective cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) at the C3-position are ripe for further exploration to introduce a wide array of substituents.

Skeletal Editing and Ring-Expansion Strategies: Innovative "skeletal editing" techniques, which modify the core ring structure of a molecule, could be explored. rsc.org For instance, ring-expansion strategies starting from indole (B1671886) precursors or other heterocyclic systems could provide novel entry points to the quinoline system, potentially with unique substitution patterns.

| Synthetic Strategy | Potential Advantage for this compound Research | Relevant Trend |

| C-H Activation | Direct functionalization of the quinoline backbone, reducing step count. | Emerging Trends |

| Photoredox Catalysis | Access to novel reactivity and molecular structures under mild conditions. | Emerging Trends |

| Flow Chemistry | Improved safety, scalability, and control for synthesis and derivatization. | Emerging Trends |

| Late-Stage Functionalization | Rapid generation of diverse analogues for structure-activity relationship studies. | Advanced Strategies |

Outlook for Future Research in Chemical Biology and Molecular Design

The unique substitution pattern of this compound makes it a promising starting point for the rational design of new functional molecules. mdpi.com

Medicinal Chemistry: The 8-methoxyquinoline moiety is a precursor to the 8-hydroxyquinoline (B1678124) (8-HQ) scaffold, a well-known metal-chelating pharmacophore implicated in the treatment of neurodegenerative diseases and cancer. mdpi.comnih.govresearchgate.net Future research should focus on synthesizing derivatives where the C3-position is elaborated into various pharmacophoric groups, creating multi-target ligands. The combination of the metal-binding 8-HQ site with other functionalities could lead to novel anticancer or antimicrobial agents with enhanced selectivity or new mechanisms of action. nih.govacs.org

Fluorescent Probes and Sensors: The quinoline ring system is inherently fluorescent. By strategically modifying the C3 and C8 positions, it is conceivable to design novel fluorescent chemosensors. For example, demethylation to the 8-hydroxy derivative and subsequent functionalization at the C3 position could yield probes that exhibit a change in fluorescence upon binding to specific metal ions or other biologically relevant analytes.

Materials Science: Quinoline derivatives are used in the development of organic electronics. mdpi.com The electronic properties of this compound can be tuned through substitution at the chloro and methoxy positions. This could lead to the development of new materials for applications such as OLEDs, where fine-tuning of emission wavelengths and charge-transport properties is critical.

The path forward for this compound research involves a synergistic approach, combining advanced synthetic methods with rational molecular design to unlock its full potential in medicinal chemistry, chemical biology, and materials science.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Chloro-8-methoxyquinoline, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of this compound typically involves halogenation and methoxylation of the quinoline core. For example, Claisen-Schmidt condensation (using sodium hydroxide as a base) or substitution reactions with chlorinating agents (e.g., POCl₃) under controlled temperatures (60–100°C) are common . Solvent choice (e.g., ethanol, methanol) and stoichiometric ratios of reagents critically impact yield and purity. Post-synthesis purification via recrystallization or column chromatography is recommended to isolate the target compound from byproducts like N-oxides or hydrogenated derivatives .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions on the quinoline ring. Key features include:

- ¹H NMR : Downfield shifts for aromatic protons adjacent to electron-withdrawing groups (e.g., Cl at position 3) and methoxy (-OCH₃) protons at δ ~3.8–4.0 ppm .

- ¹³C NMR : Signals for C-Cl (~110 ppm) and C-OCH₃ (~55 ppm) carbons.

- Mass Spectrometry (MS) : Molecular ion peaks ([M+H]⁺) and fragmentation patterns help validate molecular weight and structural integrity .

Advanced Research Questions

Q. How can computational methods like molecular docking predict the biological activity of this compound derivatives?

- Methodological Answer : AutoDock Vina is widely used to model ligand-receptor interactions. For instance, docking studies can predict binding affinities of this compound derivatives to enzymes like topoisomerases or kinases. Key steps include:

- Protein Preparation : Remove water molecules and add polar hydrogens to the receptor (e.g., PDB ID 1XYZ).

- Ligand Optimization : Minimize the energy of the derivative using tools like Open Babel.

- Docking Parameters : Set grid boxes to encompass the active site and run multi-threaded simulations for accuracy .

- Validation : Compare predicted binding energies with experimental IC₅₀ values to refine models .

Q. What strategies resolve structural ambiguities in this compound derivatives using crystallographic data?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELX software is the gold standard. For example:

- Data Collection : Use a diffractometer (e.g., Bruker D8 QUEST) at 100 K to minimize thermal motion.

- Structure Solution : Employ SHELXD for phase problem resolution and SHELXL for refinement.

- Validation : Check R-factors (<5%) and root-mean-square deviations (RMSD) for bond lengths (<0.02 Å). Twinning or disorder in crystals (common in methoxy-substituted quinolines) requires specialized refinement protocols in SHELXL .

Q. How do substituent variations (e.g., nitro, carboxylate) at position 3 affect the reactivity and biological profile of this compound?

- Methodological Answer : Functional groups alter electronic and steric properties:

- Electron-Withdrawing Groups (e.g., -NO₂) : Increase electrophilicity at position 3, enhancing reactivity in nucleophilic substitutions. However, they may reduce membrane permeability in biological assays .

- Carboxylate Derivatives : Improve solubility in aqueous media but may require esterification (e.g., methyl esters) for cellular uptake. Comparative studies using HPLC can quantify metabolic stability .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of this compound derivatives across studies?

- Methodological Answer : Contradictions often arise from assay conditions or impurity profiles. Recommendations include:

- Standardization : Use identical cell lines (e.g., HeLa vs. HEK293) and incubation times.

- Purity Verification : Characterize compounds with ≥98% purity via HPLC and elemental analysis.

- Positive Controls : Compare results with established inhibitors (e.g., chloroquine for antimalarial assays) to normalize activity metrics .

Experimental Design Considerations

Q. What are the best practices for optimizing reaction conditions in the synthesis of this compound derivatives?

- Methodological Answer : Use a Design of Experiments (DoE) approach:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.